molecular formula C26H33FO7 B570941 Betamethasone 11,21-diacetate CAS No. 330157-05-6

Betamethasone 11,21-diacetate

Cat. No.: B570941
CAS No.: 330157-05-6
M. Wt: 476.541
InChI Key: GTECTIGXIMGLJQ-UPJXLQJGSA-N
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Description

Betamethasone 11,21-diacetate is a synthetic glucocorticoid steroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions. The compound is a derivative of betamethasone, which is known for its efficacy in reducing inflammation and suppressing the immune response.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of betamethasone 11,21-diacetate typically involves the acetylation of betamethasone. The process begins with betamethasone, which undergoes acetylation at the 11 and 21 positions using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl groups at these positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: Betamethasone 11,21-diacetate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to betamethasone by the action of water or aqueous acids.

    Oxidation: It can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones.

    Reduction: The compound can be reduced to form alcohols at specific positions.

Common Reagents and Conditions:

    Hydrolysis: Aqueous acids or bases are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Hydrolysis: Betamethasone.

    Oxidation: Ketones at specific positions.

    Reduction: Alcohols at specific positions.

Scientific Research Applications

Betamethasone 11,21-diacetate is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. Some of its applications include:

    Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: Employed in studies investigating the mechanisms of inflammation and immune response.

    Medicine: Used in preclinical and clinical research to evaluate its efficacy and safety in treating various inflammatory and autoimmune conditions.

    Industry: Utilized in the formulation of pharmaceutical products for the treatment of inflammatory diseases.

Mechanism of Action

Betamethasone 11,21-diacetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and suppressing the immune response.

Comparison with Similar Compounds

Betamethasone 11,21-diacetate is similar to other glucocorticoid steroids such as:

    Dexamethasone: Another potent glucocorticoid with similar anti-inflammatory and immunosuppressive properties.

    Prednisolone: A glucocorticoid used in the treatment of various inflammatory and autoimmune conditions.

    Hydrocortisone: A less potent glucocorticoid commonly used in the treatment of mild inflammatory conditions.

Uniqueness: this compound is unique due to its specific acetylation at the 11 and 21 positions, which enhances its stability and potency compared to other glucocorticoids. This modification allows for more effective and sustained anti-inflammatory and immunosuppressive effects.

Properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-11-acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33FO7/c1-14-10-20-19-7-6-17-11-18(30)8-9-23(17,4)25(19,27)22(34-16(3)29)12-24(20,5)26(14,32)21(31)13-33-15(2)28/h8-9,11,14,19-20,22,32H,6-7,10,12-13H2,1-5H3/t14-,19-,20-,22-,23-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTECTIGXIMGLJQ-UPJXLQJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)OC(=O)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)OC(=O)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33FO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186649
Record name Betamethasone 11,21-diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330157-05-6
Record name Betamethasone 11,21-diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330157056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betamethasone 11,21-diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BETAMETHASONE 11,21-DIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I5NFZ44BA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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